![molecular formula C9H12N2O2S B1474720 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1781455-75-1](/img/structure/B1474720.png)
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Overview
Description
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (ETHP) is an organic compound belonging to the class of thiopyrans. It is a colorless solid that is soluble in organic solvents. ETHP is a versatile chemical reagent with a wide variety of applications in organic synthesis and scientific research.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on related compounds focuses on developing synthetic methodologies and exploring their reactivity. For instance, studies have demonstrated the utility of pyrazole derivatives in the synthesis of condensed pyrazoles through cross-coupling reactions, leading to a variety of condensed pyrazole structures such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones. These reactions are important for constructing complex heterocyclic systems, which have potential applications in material science and pharmaceutical chemistry (Eglė Arbačiauskienė et al., 2011).
Heterocyclic Chemistry
Studies also include the synthesis of novel pyrazole derivatives through condensation reactions, aiming to create new N-fused heterocyclic products. Such synthetic strategies are critical for the development of compounds with potential biological activities (Aseyeh Ghaedi et al., 2015).
Green Chemistry Approaches
Green chemistry approaches have been applied to synthesize pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines without using solvents. This not only exemplifies the synthesis of complex molecules in a more environmentally friendly manner but also opens the door for the creation of novel compounds with potential applications in drug development and material science (H. Al-Matar et al., 2010).
Structural Characterization
X-ray powder diffraction and crystallography have been used to elucidate the structures of pyrazole derivatives, providing insights into their molecular arrangements. This is crucial for understanding the relationship between structure and activity, which is a fundamental aspect of medicinal chemistry and materials science (Qing Wang et al., 2017).
Novel Heterocyclic Systems
The development of new heterocyclic systems, such as the synthesis of 2H-Thiopirano[3,4-c]pyrazol-7-one derivatives, showcases the exploration of uncharted chemical spaces. Such research endeavors are aimed at discovering new compounds that might possess unique biological or physical properties (T. Chaban et al., 2020).
properties
IUPAC Name |
2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-11-8(9(12)13)6-5-14-4-3-7(6)10-11/h2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBXGKGYPNBVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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